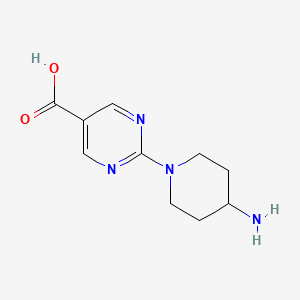![molecular formula C14H17N3 B1478709 1-Ethyl-3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin CAS No. 2098057-60-2](/img/structure/B1478709.png)
1-Ethyl-3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
The compound you’re asking about contains a tetrahydropyridine ring. Tetrahydropyridines are heterocycles with the formula C5H9N . They are mainly of theoretical interest, and many substituted tetrahydropyridines are known .
Synthesis Analysis
Tetrahydropyridines can be synthesized through several methods. One method involves the partial reduction of pyridinium salts to give N-alkyltetrahydropyridines . Another method involves a modified Ireland-Claisen rearrangement that leads to tetrahydropyridines via a silyl ketene acetal intermediate .Molecular Structure Analysis
The molecular structure of 1,2,3,6-tetrahydropyridine, a component of your compound, is available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
- 1,2,3,6-Tetrahydropyridin (THP) existiert als eines der Strukturisomere von Tetrahydropyridinen. Es kann durch verschiedene Verfahren synthetisiert werden, darunter Reaktionen mit substituierten Pyridinen in Aceton .
- Die chemische Formel der Verbindung lautet C~5~H~9~N und sie hat ein Molekulargewicht von 83,13 g/mol .
- Die Einführung verschiedener Substituenten am THP-Ringsystem beeinflusst ihre pharmakologischen Eigenschaften erheblich .
- Die strukturellen Modifikationen der Verbindung beeinflussen ihre Aktivität gegen bestimmte Krebsarten .
- Einige THP-haltige Verbindungen werden in der neurologischen Medizin verwendet. Zum Beispiel:
- Es wurde in retinalen Ganglienzellen untersucht und trägt zu unserem Verständnis der inneren retinalen Hemmung bei .
Synthese und Struktur
Pharmakologie und biologische Aktivität
Krebsforschung
Neurologische Anwendungen
Modulation des GABA-Rezeptors
Arzneimittelforschung und -entwicklung
Wirkmechanismus
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this compound belongs, have been found to possess biologically active properties .
Mode of Action
It’s known that thps undergo electrocyclization via resonance stabilization, followed by reduction through acid/borohydride stimulation .
Biochemical Pathways
Thps have been found to have anti-inflammatory and anticancer properties, suggesting they may interact with biochemical pathways related to inflammation and cell proliferation .
Pharmacokinetics
It’s known that thps can be metabolized in the body, which may affect their bioavailability .
Result of Action
Thps have been found to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Biochemische Analyse
Biochemical Properties
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cyclooxygenase 2 and proteins involved in inflammatory pathways . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of the enzyme’s function. Additionally, 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can interact with biomolecules like nucleic acids, influencing their stability and function.
Cellular Effects
The effects of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine affects cellular metabolism by altering the activity of metabolic enzymes and pathways, which can impact cell growth and survival.
Molecular Mechanism
At the molecular level, 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in the inhibition or activation of enzyme functions, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism. These temporal effects are essential for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential interactions with other drugs or compounds.
Transport and Distribution
The transport and distribution of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cells, it may localize to specific compartments or accumulate in certain tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-17-10-13(11-5-8-15-9-6-11)12-4-3-7-16-14(12)17/h3-5,7,10,15H,2,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPLMASGYYMJRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1N=CC=C2)C3=CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478627.png)
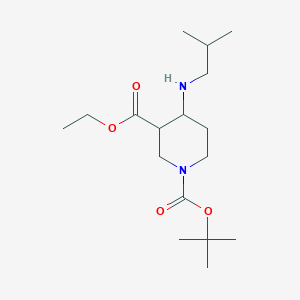
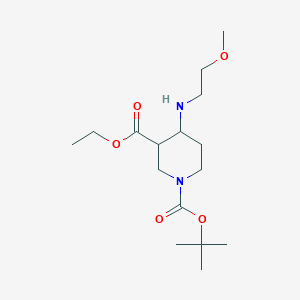


![2-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1478634.png)
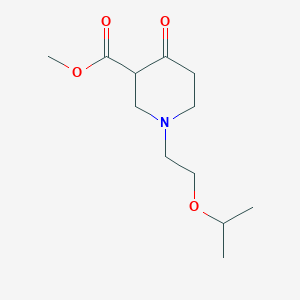
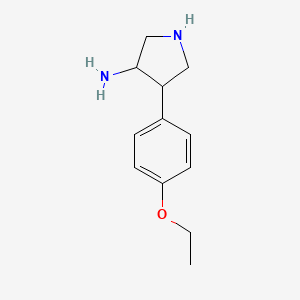

![6-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478638.png)


![7-Oxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478647.png)
